1-Pyridin-3-yl-4-(trideuteriomethylamino)butan-1-one;dihydrochloride
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Overview
Description
1-Pyridin-3-yl-4-(trideuteriomethylamino)butan-1-one;dihydrochloride is a chemical compound with the molecular formula C10H11D3N2O. It is also known by its English name, Pseudooxynicotine-d3. This compound is characterized by the presence of a pyridine ring and a trideuteriomethylamino group, making it a deuterated analog of a known compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyridin-3-yl-4-(trideuteriomethylamino)butan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylpyridine, ethyl pivalate, hydroxylamine hydrochloride, and substituted benzoic acids.
Addition Reaction: The initial step involves an addition reaction between 3-methylpyridine and ethyl pivalate.
Oximization: The intermediate product undergoes oximization with hydroxylamine hydrochloride.
Esterification: The final step involves esterification with substituted benzoic acids to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Pyridin-3-yl-4-(trideuteriomethylamino)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced analogs of the compound.
Scientific Research Applications
1-Pyridin-3-yl-4-(trideuteriomethylamino)butan-1-one has several scientific research applications:
Chemistry: Used as a deuterated analog in various chemical studies to understand reaction mechanisms and pathways.
Biology: Employed in biological research to study the effects of deuterium substitution on biological activity.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Pyridin-3-yl-4-(trideuteriomethylamino)butan-1-one involves its interaction with molecular targets and pathways. The presence of the trideuteriomethylamino group may influence its binding affinity and activity. The exact molecular targets and pathways are still under investigation, but it is believed to interact with specific enzymes and receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
Pseudooxynicotine: The non-deuterated analog of the compound.
3-Methylpyridine Derivatives: Compounds with similar pyridine ring structures.
Deuterated Analogs: Other compounds with deuterium substitution.
Uniqueness
1-Pyridin-3-yl-4-(trideuteriomethylamino)butan-1-one is unique due to the presence of the trideuteriomethylamino group, which imparts distinct chemical and physical properties. This deuterium substitution can affect the compound’s stability, reactivity, and biological activity, making it valuable for specific research applications.
Properties
Molecular Formula |
C10H16Cl2N2O |
---|---|
Molecular Weight |
254.17 g/mol |
IUPAC Name |
1-pyridin-3-yl-4-(trideuteriomethylamino)butan-1-one;dihydrochloride |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-11-6-3-5-10(13)9-4-2-7-12-8-9;;/h2,4,7-8,11H,3,5-6H2,1H3;2*1H/i1D3;; |
InChI Key |
MFQNPOXUAKSUPV-GXXYEPOPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NCCCC(=O)C1=CN=CC=C1.Cl.Cl |
Canonical SMILES |
CNCCCC(=O)C1=CN=CC=C1.Cl.Cl |
Origin of Product |
United States |
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